3-(2-Amino-1,3-thiazol-4-yl)phenol
Description
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSMWRMFXIWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363508 | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155983-86-1 | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing Thiazole Containing Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Thiazole (B1198619), a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a prominent structural motif in a vast number of biologically active compounds. nih.govbohrium.com Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as a privileged scaffold in drug discovery. nih.govbohrium.com The thiazole ring's unique electronic properties and its ability to participate in various non-covalent interactions contribute to its versatility in binding to diverse biological targets. tandfonline.com
The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas. fabad.org.tr These include antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. nih.govbenthamdirect.com The adaptability of the thiazole ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and selectivity while minimizing toxicity. fabad.org.tr The ongoing exploration of thiazole derivatives continues to yield promising new drug candidates, highlighting the enduring importance of this heterocyclic system in medicinal chemistry. nih.govbenthamdirect.com
Historical Trajectory and Emerging Significance of the 2 Amino 1,3 Thiazole Moiety in Chemical Biology
The 2-amino-1,3-thiazole moiety represents a particularly important subclass of thiazole (B1198619) derivatives with a rich history and a growing role in chemical biology. mdpi.com Historically, these compounds have served as versatile building blocks in organic synthesis, providing a gateway to a wide array of more complex molecular architectures. chemicalbook.com The presence of the amino group at the 2-position imparts distinct chemical reactivity and biological properties to the thiazole core. chemicalbook.com
In recent years, the 2-aminothiazole (B372263) scaffold has emerged as a key pharmacophore in the development of a multitude of biologically active agents. mdpi.com This structural unit is found in compounds exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. mdpi.comresearchgate.net The ability of the 2-aminothiazole moiety to interact with various enzymes and receptors has made it a focal point of research in the quest for novel therapeutic interventions. chemicalbook.comresearchgate.net Its structural features allow for diverse substitutions, facilitating the generation of large compound libraries for high-throughput screening and the rational design of targeted therapies. mdpi.com
Structural Elucidation and Core Pharmacophore of 3 2 Amino 1,3 Thiazol 4 Yl Phenol
Established Synthetic Pathways to this compound and its Core Scaffold
The construction of the 2-amino-4-arylthiazole framework, the backbone of this compound, is achievable through several established synthetic strategies.
Adaptations of the Hantzsch Thiazole Synthesis for 2-Amino-4-arylthiazoles
The Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. synarchive.com This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comderpharmachemica.com For the synthesis of 2-amino-4-arylthiazoles, thiourea (B124793) is commonly employed as the thioamide component. researchgate.netorganic-chemistry.org The reaction mechanism initiates with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the α-haloketone, followed by cyclization and dehydration to yield the final thiazole product. nih.gov
The requisite α-haloketone precursor for synthesizing this compound would be a 2-halo-1-(3-hydroxyphenyl)ethan-1-one. The synthesis can be carried out using various solvents, with some procedures proceeding rapidly at room temperature without the need for a catalyst, particularly in polar solvents. researchgate.net
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Reactants | Catalyst/Solvent | Conditions | Product Yield |
| α-haloketones, Thioamides | None/Polar Solvents | Room Temperature, 30-40 sec | Excellent |
| Phenacyl bromide, Thiourea | None | Room Temperature, 2-3 min | High |
| α-bromoacetophenone, Thiourea | Iodine | --- | Good |
This table summarizes reaction conditions from various Hantzsch synthesis adaptations.
Condensation Reactions Involving Thiazole and Phenolic Derivatives
The direct condensation of pre-existing thiazole and phenolic moieties is another viable, though less common, approach. This strategy might involve the coupling of a halogenated thiazole with a suitably activated phenolic derivative or vice versa, often mediated by a transition metal catalyst. However, building the thiazole ring directly onto a phenolic precursor is generally more efficient. For instance, the condensation of 2-aminothiophenols with various aldehydes can produce benzothiazoles, a related heterocyclic system. nih.govresearchgate.net While not directly yielding this compound, these methods highlight the utility of condensation reactions in forming C-N and C-S bonds essential for thiazole ring systems.
One-Pot Synthetic Procedures for 2-Aminothiazole Derivatives
To enhance efficiency and reduce waste, one-pot synthetic procedures have been developed. clockss.org These methods often involve the in situ generation of the α-haloketone from an acetophenone (B1666503) derivative, followed by immediate reaction with thiourea. tandfonline.com For example, aromatic methyl ketones can be treated with a halogenating agent like copper(II) bromide or N-bromosuccinimide (NBS) in the presence of thiourea. clockss.orgtandfonline.com This tandem α-bromination/cyclization process avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate. clockss.org Various catalysts and reaction media, including environmentally benign options like lactic acid, have been employed to facilitate these one-pot syntheses. tandfonline.comrsc.org
Table 2: One-Pot Synthesis of 2-Aminothiazole Derivatives
| Ketone | Halogen Source | Catalyst/Solvent | Yield |
| Aromatic methyl ketones | Copper(II) bromide | --- | Good to Excellent clockss.org |
| Aralkyl ketones | N-bromosuccinimide (NBS) | Lactic Acid | Good to Excellent tandfonline.com |
| Acetophenone | Trichloroisocyanuric acid (TCCA) | Ca/4-MePy-IL@ZY-Fe3O4/EtOH | High rsc.org |
This table presents a variety of one-pot methods for synthesizing 2-aminothiazole derivatives.
Strategic Derivatization Approaches for Structure Elaboration
Once the this compound core is synthesized, its structure can be further modified at two primary sites: the 2-amino group and the phenolic ring. These modifications are crucial for exploring the structure-activity relationships of the compound in various chemical and biological contexts.
Functionalization at the 2-Amino Group of the Thiazole Ring
The 2-amino group of the thiazole ring is a versatile handle for chemical modification. It can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride would yield N-(4-(3-hydroxyphenyl)thiazol-2-yl)acetamide. researchgate.net
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. nih.govnih.gov
Schiff Base Formation: Condensation with aldehydes to form imines (Schiff bases). mdpi.com
Cyclization Reactions: The amino group can participate in cyclization reactions with bifunctional reagents to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. researchgate.net
These derivatizations can significantly alter the electronic and steric properties of the molecule, influencing its interactions with biological targets. nih.gov
Table 3: Derivatization Reactions at the 2-Amino Group
| Reagent | Product Type |
| Acyl Halides/Anhydrides | Amides researchgate.net |
| Isocyanates/Isothiocyanates | Ureas/Thioureas nih.govnih.gov |
| Aldehydes | Imines (Schiff bases) mdpi.com |
| Bifunctional Reagents | Fused Heterocycles researchgate.net |
This table outlines common functionalization strategies for the 2-amino group of 2-aminothiazoles.
Modifications of the Phenolic Ring System
The phenolic ring offers another site for structural diversification. The hydroxyl group and the aromatic ring itself can be targeted for modification:
Etherification and Esterification: The phenolic hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides or acyl halides, respectively. nih.gov
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of these substitutions will be directed by the existing hydroxyl and thiazole substituents. nih.gov
Coupling Reactions: The phenolic hydroxyl can be converted to a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.
These modifications can impact the compound's solubility, lipophilicity, and electronic properties. nih.govmdpi.com
Integration of the 2-Amino-1,3-thiazole Scaffold into Bi-heterocyclic Architectures
The 2-amino-1,3-thiazole moiety is a valuable synthon for the construction of bi-heterocyclic systems. Researchers have successfully integrated this scaffold into various larger, more complex structures through a range of chemical transformations.
One common strategy involves the reaction of the amino group of the thiazole ring with other reactive functional groups to form a new heterocyclic ring. For instance, 2-aminothiazole derivatives can react with α,β-unsaturated ketones (chalcones) to form thiazin or oxazine (B8389632) rings. researchgate.net This reaction proceeds through a Michael addition followed by an intramolecular cyclization.
Another approach is the diazotization of the amino group on the thiazole ring, followed by a coupling reaction with a suitable partner to create an azo-linked bi-heterocyclic compound. researchgate.netmdpi.com For example, the diazo-coupling reaction of 2-aminothiazole with compounds like 3-methyl-1-phenyl-5-pyrazolone can yield thiazolyl-azo-pyrazolone derivatives. mdpi.com
Furthermore, the amino group can be acylated and then subjected to cyclization reactions. For instance, acylation of 2-aminothiazole followed by reaction with appropriate reagents can lead to the formation of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. nih.gov The versatility of the 2-aminothiazole scaffold allows for its incorporation into a wide array of bi-heterocyclic and poly-heterocyclic systems, which are of interest in medicinal chemistry and materials science. mdpi.comnih.gov
Advanced Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and confirmation of the structure of newly synthesized compounds are paramount in organic chemistry. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For phenolic thiazole derivatives, characteristic absorption bands are observed. For instance, a broad signal around 3400 cm⁻¹ is indicative of the phenolic O-H stretching, while N-H stretching bands of the amino group typically appear in the range of 3100–3300 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the thiazole and phenyl rings are usually observed around 1520–1530 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR: In the ¹H-NMR spectra of 2-aminothiazole derivatives, the chemical shifts of the protons provide valuable structural information. The protons of the amino group typically appear as a broad singlet that is exchangeable with D₂O. niscpr.res.in Aromatic protons on the phenol ring and the thiazole ring proton resonate in the downfield region. rsc.org
¹³C-NMR: The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. In derivatives of this compound, the carbon atom of the thiazole ring attached to the amino group (C2) resonates at a characteristic downfield chemical shift, typically around 166–168 ppm. nih.gov The carbons of the phenyl ring bearing the hydroxyl group also show distinct chemical shifts. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.govuni.lu Fragmentation patterns observed in the mass spectrum can provide further structural information. niscpr.res.in
Table 1: Spectroscopic Data for this compound and Related Derivatives
| Technique | Observed Features | Reference |
|---|---|---|
| IR | Phenolic O-H stretch (~3400 cm⁻¹), N-H stretch (3100-3300 cm⁻¹), C=N and C=C stretches (1520-1530 cm⁻¹) | nih.gov |
| ¹H-NMR | Signals for aromatic protons, thiazole proton, and exchangeable NH₂ protons | niscpr.res.inrsc.org |
| ¹³C-NMR | Resonances for thiazole ring carbons (C2 ~168 ppm, C4 ~150 ppm, C5 ~102 ppm), and phenyl ring carbons | nih.govasianpubs.org |
| Mass Spec | Molecular ion peak (M+) and characteristic fragmentation patterns | niscpr.res.innih.govuni.lu |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of elements such as carbon, hydrogen, nitrogen, and sulfur. researchgate.net The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the synthesized compound. This technique is often used in conjunction with high-resolution mass spectrometry (HRMS) to confirm the molecular formula. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Thiazole | |
| Thiodiazole | |
| 2-Aminothiazole | |
| Chalcone | |
| Thiazine | |
| Oxazine | |
| Thiazolo[3,2-a]pyrimidine | |
| 3-Methyl-1-phenyl-5-pyrazolone |
Antimicrobial Activity Assessments
The 2-aminothiazole scaffold is a cornerstone in the development of antimicrobial agents. ekb.eg Derivatives of this core structure have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi. While direct studies on the antimicrobial properties of this compound are limited, the extensive research on its analogues provides a strong basis for its potential efficacy.
The 2-aminothiazole nucleus is a key component of many antibacterial compounds. nih.gov Studies on various derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a library of 2-aminothiazole-based compounds was screened for their utility as antimicrobials, with a particular focus on Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several compounds in this series demonstrated improved antimicrobial activity compared to the β-lactam antibiotic ceftriaxone. nih.gov
Novel aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against strains such as Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). mdpi.com Compounds bearing various substituents on the thiazole ring, such as 4-cyanophenyl, 4-fluorophenyl, and phenyl groups, have shown notable antibacterial activity. mdpi.com Similarly, other research has highlighted the moderate to good antibacterial activity of new heteroaryl(aryl) thiazole derivatives, with some compounds showing higher potential than the reference drug ampicillin (B1664943) against resistant strains. researchgate.net
Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Trifluoromethoxy substituted aminothiazole | Staphylococcus aureus (MRSA) | 2-16 | nih.gov |
| Compound 21 (a 2-aminothiazole derivative) | Staphylococcus aureus (Panel) | 2-4 | nih.gov |
| Compound 3 (a heteroaryl(aryl) thiazole) | S. aureus, P. aeruginosa, E. coli (resistant) | 230-700 | researchgate.net |
| Compound 6d (bearing 4-cianophenyl) | Escherichia coli | High Activity | mdpi.com |
| Compound 6b (bearing 4-fluorophenyl) | Bacillus subtilis | High Activity | mdpi.com |
The 2-aminothiazole scaffold is also implicated in antifungal activity. A study on functionally substituted 2-aminothiazoles revealed good antifungal activity, in some cases superior to reference drugs like ketoconazole (B1673606) and bifonazole. tandfonline.com The sensitivity of different fungal species to these compounds varied, with Trichoderma viride being the most sensitive and Aspergillus fumigatus being the most resistant in one study. tandfonline.com
Derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and tested against various agricultural fungi, with some new compounds exhibiting significant fungicidal effects. mdpi.com Furthermore, a review of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, a related heterocyclic system, indicates that these compounds can exhibit significant antifungal activity against pathogens like Aspergillus niger and Candida albicans. nih.gov The newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity towards Candida albicans strains. nih.gov
The antifungal potential of phenolic compounds is also well-documented, and functionalization of natural phenols can enhance their biological activity. nih.gov This suggests that the phenolic moiety in this compound could contribute to its potential antifungal properties.
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Functionally substituted 2-aminothiazole (Compound 1 ) | Trichoderma viride | Good Activity | tandfonline.com |
| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Agricultural Fungi | High Activity | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.015–3.91 | nih.gov |
| Thiazole derivatives (oxygenated substituents) | Aspergillus niger, Candida albicans | 32-42 | nih.gov |
The precise antimicrobial mechanism of this compound has not been specifically elucidated. However, studies on related 2-aminothiazole derivatives provide insights into potential modes of action. Molecular docking studies have suggested that the antibacterial activity of functionally substituted 2-aminothiazoles may involve the inhibition of MurB, an enzyme essential for the biosynthesis of the bacterial cell wall precursor peptidoglycan. tandfonline.com
For antifungal activity, the same study proposed that the inhibition of cytochrome P450 51 (CYP51, also known as lanosterol (B1674476) 14α-demethylase) is a likely mechanism. tandfonline.com CYP51 is a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov This mechanism is the target of azole antifungal drugs.
Enzyme Inhibition Studies
Beyond its potential antimicrobial applications, this compound and its analogues have been investigated for their ability to inhibit specific enzymes involved in bacterial pathogenesis and inflammatory responses.
There are no direct studies on the inhibition of Glycosyltransferase (WaaG) by this compound. However, research on its isomer, 4-(2-amino-1,3-thiazol-4-yl)phenol, has shown inhibitory activity against WaaG from Escherichia coli. WaaG is a glycosyltransferase involved in the biosynthesis of the lipopolysaccharide (LPS) core region in Gram-negative bacteria. Inhibition of WaaG is a promising strategy to disrupt the integrity of the bacterial outer membrane, which could potentially increase the efficacy of other antibiotics. In one study, 4-(2-amino-1,3-thiazol-4-yl)phenol was identified as an inhibitor of WaaG.
Table 3: WaaG Inhibition by a 2-Aminothiazole Phenol Isomer
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)phenol | WaaG from E. coli | 1.0 mM | N/A |
Note: The data presented is for the 4-yl isomer, not the 3-yl isomer specified in the article subject.
The inhibition of cyclooxygenase (COX) enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, are involved in the synthesis of prostaglandins, which mediate inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. mdpi.com
While there is no direct data on COX inhibition by this compound, studies on closely related thiazole derivatives have demonstrated significant and often selective COX inhibition. For example, the compound 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) was identified as a selective COX-2 inhibitor. nih.gov Another study on 2-(trimethoxyphenyl)-thiazoles also identified potent COX-2 inhibitors with good selectivity over COX-1. mdpi.com The inhibitory potential and selectivity of these compounds are often influenced by the substitution pattern on the phenyl and thiazole rings. mdpi.comnih.gov
Table 4: COX Inhibition by Selected Thiazole Derivatives
| Compound/Derivative | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | N/A | Selective Inhibition | N/A | nih.gov |
| Compound A3 (a 2-(trimethoxyphenyl)-thiazole) | 12.06 µM | 2.59 µM | 4.65 | mdpi.com |
| Compound 2b (a thiazole carboxamide) | 0.239 µM | 0.191 µM | 1.251 | acs.org |
| Compound 2a (a thiazole carboxamide) | 2.650 µM | 0.958 µM | 2.766 | acs.org |
The existing research on 2-aminothiazole derivatives strongly suggests that this compound is a compound with significant potential for biological activity, particularly in the realms of antimicrobial action and enzyme inhibition. Further direct studies are warranted to fully elucidate its specific efficacy and mechanisms of action.
Human Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning. mdpi.comnih.gov Its inhibition is a key strategy for developing depigmentation agents in cosmetics and treatments for hyperpigmentation disorders. nih.govatlantis-press.com While much research has focused on mushroom tyrosinase, significant differences exist between it and human tyrosinase (hTYR). nih.govbohrium.com
Derivatives of the aminothiazole family, specifically resorcinyl-thiazoles, have been identified as particularly potent inhibitors of human tyrosinase. nih.govbohrium.com One of the most powerful inhibitors from this class is Thiamidol (isobutylamido thiazolyl resorcinol), which demonstrates high potency and selectivity for hTYR. bohrium.com It was found to inhibit human tyrosinase with a half-maximal inhibitory concentration (IC₅₀) of 1.1 µmol/L, while being significantly less effective against mushroom tyrosinase (IC₅₀ = 108 µmol/L). nih.govbohrium.com This highlights that molecular motifs required for inhibiting the human enzyme are distinct from those for the mushroom variant. bohrium.com The mechanism for related phenolic inhibitors often involves the chelation of the copper ions within the enzyme's active site. mdpi.comnih.gov
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Thiamidol | Human Tyrosinase | 1.1 µmol/L | nih.govbohrium.com |
| Thiamidol | Mushroom Tyrosinase | 108 µmol/L | nih.govbohrium.com |
| Kojic Acid | Human Tyrosinase | >500 µmol/L | nih.gov |
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The 2-amino-1,3-thiazole nucleus is a key component in a novel series of bi-heterocyclic propanamides designed as urease inhibitors. nih.gov These compounds, derived from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, have demonstrated very promising inhibitory activity against the urease enzyme. nih.gov The entire series of synthesized derivatives showed potent inhibition, suggesting that the aminothiazole moiety is a crucial contributor to this biological activity. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govresearchgate.net Various derivatives incorporating the thiazole scaffold have been investigated for this purpose.
Benzothiazolone derivatives have shown effective inhibition of both cholinesterases, with a general preference for BChE over AChE. mdpi.com For instance, compound M2 exhibited an IC₅₀ of 1.38 µM against BChE and a high selectivity index of 28.99 over AChE. mdpi.com Another potent compound, M13 , inhibited BChE with an IC₅₀ of 1.21 µM. mdpi.com Similarly, derivatives of 3-amino-2-thioxothiazolidin-4-one have been identified as dual inhibitors, with some compounds showing superior activity to the standard drug rivastigmine. researchgate.net Kinetic studies on these thioxothiazolidinone derivatives revealed a noncompetitive inhibition mode for AChE and a mixed-type inhibition for BChE. researchgate.net
| Compound Class/Name | Target Enzyme | IC₅₀ Value | Inhibition Type |
| M13 (Benzothiazolone deriv.) | BChE | 1.21 µM | Not specified |
| M2 (Benzothiazolone deriv.) | BChE | 1.38 µM | Not specified |
| 3-Amino-2-thioxothiazolidin-4-one deriv. | AChE | From 13.15 µM | Noncompetitive |
| 3-Amino-2-thioxothiazolidin-4-one deriv. | BChE | From 13.15 µM | Mixed |
α-Glucosidase Inhibition
α-Glucosidase is a therapeutic target for managing type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. While direct studies on this compound were not identified, the closely related 1,3,4-thiadiazole (B1197879) scaffold, considered a bioisosteric replacement for the thiazole moiety, has been used to develop potent α-glucosidase inhibitors. nih.gov
A series of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity against α-glucosidase, with several compounds showing significantly greater potency than the standard drug, acarbose. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (µM) |
| Analogue 8 | α-Glucosidase | 1.10 ± 0.10 |
| Analogue 9 | α-Glucosidase | 1.30 ± 0.10 |
| Analogue 4 | α-Glucosidase | 2.20 ± 0.10 |
| Acarbose (Standard) | α-Glucosidase | 11.50 ± 0.30 |
Glutaminase (B10826351) (GLS) Inhibition and Isoform Selectivity
Glutaminase (GLS) is a key enzyme in cancer metabolism, converting glutamine to glutamate (B1630785) to support cell proliferation. researchgate.net It exists in two main isoforms, GLS1 (with splice variants KGA and GAC) and GLS2. nih.gov The 2-amino-thiazole nucleus has been identified as a core scaffold for developing GLS inhibitors. researchgate.net
A structure-activity relationship (SAR) study on an aminothiazole-containing hit compound led to the development of derivatives with improved and specific GLS inhibition. researchgate.net Furthermore, allosteric inhibitors based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold have been synthesized, yielding compounds with potent GLS1 inhibition. One such derivative, 2m , inhibited GLS with an IC₅₀ value of 70 nM. nih.gov These findings underscore the potential of thiazole and thiadiazole scaffolds in designing selective inhibitors for cancer therapy. researchgate.netnih.gov
Other Relevant Enzyme Targets
The versatility of the 2-aminothiazole scaffold extends to other therapeutically relevant enzymes.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is a target for treating metabolic syndrome. A series of 2-amino-1,3-thiazol-4(5H)-ones were explored as 11β-HSD1 inhibitors. By modifying the 2- and 5-positions of the thiazolone ring, potent inhibitors were identified, such as the 3-noradamantyl analogue 8b , which had a Kᵢ of 3 nM against human 11β-HSD1. nih.gov
Glutaminyl Cyclase (QC): This enzyme is involved in the formation of pyroglutamate, a modification implicated in diseases like Alzheimer's and in cancer immune evasion via the CD47-SIRPα checkpoint. nih.govelsevierpure.com Screening efforts identified 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine as a potent fragment, which led to the development of highly effective QC inhibitors based on the 2-amino-1,3,4-thiadiazole structure. nih.gov
Antioxidant Activity Investigations
Phenolic compounds are well-known for their antioxidant properties, and the inclusion of a thiazole ring can enhance this activity. The antioxidant potential of phenolic thiazoles, including catechol-thiazole derivatives, has been evaluated through various in vitro assays. nih.govnih.govmdpi.com
The mechanism of action is often attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals, and the potential for the molecule to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze oxidative reactions. nih.govnih.gov Studies on catechol hydrazinyl-thiazole and other thiazolyl-catechol compounds confirm their ability to act as antioxidants through multiple mechanisms, including radical scavenging (measured by ABTS assay) and reductive capacity (measured by FRAP assay). nih.govmdpi.com The combination of the phenolic and thiazole components in a single molecule often results in significant antioxidant and antiradical activity. nih.govmdpi.com
| Assay Type | Activity Noted | Reference |
| ABTS Radical Scavenging | Significant activity for phenolic thiazoles. | nih.govnih.gov |
| Ferric Reducing Antioxidant Potential (FRAP) | Electron-donating ability confirmed. | nih.govnih.govmdpi.com |
| Ferrous Ion (Fe²⁺) Chelation | Metal chelating capacity demonstrated. | nih.govnih.govmdpi.com |
In Vitro Radical Scavenging Capabilities (e.g., ABTS, DPPH Assays)
Derivatives of the 2-aminothiazole class have demonstrated notable radical scavenging abilities in various in vitro assays. A chemically synthesized dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), exhibited concentration-dependent antioxidant activity. nih.govbohrium.com In an ABTS assay, this analogue at a concentration of 3.07 microM showed an ability to inhibit radical formation equivalent to 0.17 microM of Trolox, a water-soluble vitamin E analog. nih.govbohrium.com The same concentration also demonstrated a ferric reducing ability equivalent to 110 microM Trolox. nih.govbohrium.com Furthermore, it provided 84% protection against deoxyribose degradation, which is a measure of hydroxyl radical scavenging, and effected 20% scavenging of nitric oxide (NO) radicals. nih.govbohrium.com
Pulse radiolysis studies revealed that this dendrodoine analogue scavenges peroxyl radicals with a bimolecular rate constant of 3 x 10(8) M(-1)s(-1). nih.gov The mechanism involves the initial formation of a nitrogen-centered radical that transforms into a more stable sulfur-centered radical. nih.gov
Other novel aminothiazole derivatives have also been evaluated for their antioxidant potential. mdpi.comnih.gov In a DPPH assay, several derivatives with substituents like 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl on the thiazole ring showed significant antioxidant activity. mdpi.comnih.gov Specifically, compounds with 4-fluorophenyl and phenyl substituents demonstrated the highest activity in the DPPH assay. nih.gov The ferric ion (Fe3+) reducing power of these compounds was also confirmed, with those bearing 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents showing the highest reducing power. nih.gov
Cellular Antioxidant Protection Mechanisms
The antioxidant properties of aminothiazole derivatives extend to cellular protection. The dendrodoine analogue, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, has been shown to offer significant protection against oxidative damage in biological systems. semanticscholar.orgmdpi.com It effectively inhibited lipid peroxidation and protein oxidation induced by AAPH (2,2'-azobis (2-amidinopropane) dihydrochloride) and ascorbate-Fe2+ at low concentrations (1.5-3.07 microM). nih.govbohrium.com This compound has also been identified as an effective radioprotector against radiation-induced damage in the liver of mice and can protect the mouse myocardium from damage, likely due to its antioxidant properties. mdpi.com
Anticancer Research Applications
The 2-aminothiazole moiety is a key component in several clinically approved anticancer drugs, such as dasatinib (B193332) and alpelisib, highlighting the significance of this scaffold in oncology research. nih.gov Derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and others. nih.gov
Cytotoxicity Evaluation in Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines.
A study investigating a 2-amino-4-phenylthiazole (B127512) derivative demonstrated a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 (breast cancer) and AGS (gastric cancer) cells. dergipark.org.trresearchgate.net The IC50 values for this compound on MCF-7 cells were 80.13, 71.03, and 59.24 µg/ml, and on AGS cells were 75.03, 38.12, and 28.01 µg/ml at 24, 48, and 72 hours, respectively. dergipark.org.trresearchgate.net
Another series of novel thiazole derivatives was synthesized and evaluated for cytotoxicity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One derivative, compound 4c, was particularly potent, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells, which were lower than the standard drug staurosporine. mdpi.com
The following table summarizes the cytotoxic activity of various 2-aminothiazole derivatives in different cancer cell lines.
| Derivative | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| 2-amino-4-phenylthiazole derivative | MCF-7 (Breast) | 80.13 µg/ml (24h), 71.03 µg/ml (48h), 59.24 µg/ml (72h) | dergipark.org.trresearchgate.net |
| 2-amino-4-phenylthiazole derivative | AGS (Gastric) | 75.03 µg/ml (24h), 38.12 µg/ml (48h), 28.01 µg/ml (72h) | dergipark.org.trresearchgate.net |
| Compound 4c (a thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |
| Compound 4c (a thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |
| TH-39 | K562 (Leukemia) | 0.78 µM | nih.gov |
| Compound 19 (valine prodrug) | HCT15 (Colon, MDR positive) | Potent cytotoxicity | nih.gov |
| Compounds 25a, 25b, 26 | Various human cancer cell lines | High cytotoxicity | nih.gov |
| Compound 27 | HeLa (Cervical), A549 (Lung) | IC50 of 1.6 ± 0.8 µM on HeLa cells | nih.gov |
| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | IC50 of 4.89 µM (H1299), 4.03 µM (SHG-44) | nih.gov |
| Compounds 46a, 46b | A549 (Lung), HepG2 (Liver) | 46a: IC50 = 1.3 ± 0.9 µM (A549); 46b: IC50 = 0.16 ± 0.06 µM (A549), 0.13 ± 0.05 µM (HepG2) | nih.gov |
| Compounds 23, 24 | HepG2 (Liver), PC12 (Pheochromocytoma) | IC50 of 0.51 and 0.57 mM (HepG2); 0.309 and 0.298 mM (PC12) | nih.gov |
Modulation of Oncogenic Pathways (e.g., RAS p21 Receptor Interaction, Glutamine Metabolism)
The anticancer effects of 2-aminothiazole derivatives are often linked to their ability to modulate key oncogenic pathways.
RAS p21 Receptor Interaction: While direct interaction studies with this compound are not extensively reported, research on GTP derivatives has shed light on binding to the Ha-ras-p21 protein. nih.gov This is relevant as the Ras family of small GTPases are critical regulators of cell proliferation and are frequently mutated in cancer.
Glutamine Metabolism: Cancer cells often exhibit a heightened dependence on glutamine for their metabolic needs. researchgate.netembopress.org The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a potential therapeutic target. researchgate.net High-throughput screening has identified a 2-aminothiazole-containing molecule, C12, as a GLS inhibitor. researchgate.net Subsequent structure-activity relationship studies have led to the development of more potent and selective GLS inhibitors based on this scaffold. researchgate.net
Induction of Apoptosis and Cell Cycle Regulation
A significant mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
One study found that a novel aminothiazole derivative induces apoptosis and cell cycle arrest in tumor cells. oregonstate.eduresearchgate.net Another derivative, compound 27, was shown to induce apoptosis and G1-phase arrest in the cell cycle of HeLa cells. nih.gov This apoptotic induction was associated with the activation of caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax. nih.gov
Compound 19, a valine prodrug of a 2-aminothiazole derivative, significantly inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase in HL60 cells. nih.gov
A novel thiazole derivative, 4c, was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells, increasing the pre-G1 cell population to 37.36% from 2.02% in untreated cells. mdpi.com This compound also significantly increased the percentage of cells in early and late apoptosis. mdpi.com
Other Reported Biological Activities of this compound Derivatives (e.g., Anticonvulsant Properties)
Beyond their antioxidant and anticancer properties, 2-aminothiazole derivatives have been investigated for other therapeutic applications, notably as anticonvulsant agents. nih.govtandfonline.com
Several novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have demonstrated significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. tandfonline.com Seven compounds from this series, with various substituents, showed median effective doses (ED50) of ≤ 20 mg/kg, which is approximately seven-fold lower than the reference drug ethosuximide. tandfonline.com Importantly, these compounds did not impair motor skills in the rotarod test. tandfonline.com
Other studies have also highlighted the anticonvulsant potential of thiazole derivatives. For instance, 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione showed high anticonvulsant activity in both the maximal electroshock seizure (MES) and PTZ tests. tandfonline.com
Structure Activity Relationship Sar Studies of 3 2 Amino 1,3 Thiazol 4 Yl Phenol Analogues
Identification of Essential Pharmacophoric Features within the 2-Amino-1,3-thiazol-4-yl)phenol Scaffold
The fundamental structure of 3-(2-amino-1,3-thiazol-4-yl)phenol comprises a phenol (B47542) ring linked to a 2-aminothiazole (B372263) ring. drugbank.comnih.govuni.lu This core scaffold presents several key features that are critical for its biological activity. These include the hydrogen-bonding capabilities of the 2-amino group and the phenolic hydroxyl group, the aromatic nature of both rings, and the specific spatial arrangement of these functionalities. nih.govmdpi.com
The 2-aminothiazole moiety is a recognized pharmacophore present in numerous FDA-approved drugs and is known to contribute to a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov The thiazole (B1198619) ring itself is a versatile nucleus in medicinal chemistry. nih.govnih.gov The phenolic group also plays a significant role in the biological profiles of many compounds, often participating in crucial interactions with biological targets. semanticscholar.org The relative positioning of the hydroxyl group on the phenyl ring and the linkage to the thiazole ring are determinant factors for activity.
Impact of Substituent Variations on Biological Efficacy and Selectivity
Systematic modifications of the this compound scaffold have been extensively studied to elucidate the role of different substituents on biological activity and selectivity. These studies have provided valuable insights into optimizing the therapeutic potential of this class of compounds.
Significance of the 2-Amino Group on the Thiazole Ring
The 2-amino group on the thiazole ring is a critical determinant of biological activity. mdpi.com Its presence is often essential for forming key hydrogen bond interactions with target proteins. mdpi.com Studies have shown that acylation or alkylation of this amino group can significantly modulate the biological response. mdpi.com For instance, in some series of compounds, N-acylation of the 2-aminothiazole has led to a substantial increase in inhibitory potency against specific enzymes. nih.gov The ability of the 2-amino group to act as a hydrogen bond donor is a recurring theme in the SAR of these analogues.
Role of the Hydroxyl Group and Substitution Pattern on the Phenolic Ring
The hydroxyl group on the phenolic ring is another crucial feature for the biological activity of these analogues. Its position on the phenyl ring significantly influences the compound's properties. The meta-position of the hydroxyl group, as in the parent compound, is often found to be optimal for certain activities. The presence and position of the hydroxyl group can dictate the molecule's ability to interact with specific amino acid residues in a biological target, such as through hydrogen bonding. semanticscholar.org
Furthermore, the substitution pattern on the phenolic ring can have a profound impact on efficacy and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and influence its interaction with target sites. nih.govtandfonline.com For example, the presence of additional hydroxyl groups, such as in a resorcinol (B1680541) moiety, has been shown to be a key structural motif for potent inhibition of certain enzymes. mdpi.com
Influence of Substitutions at the 4-Position of the Thiazole Ring
The 4-position of the thiazole ring, which bears the phenolic substituent in the parent compound, is a key site for modification in SAR studies. nih.gov The nature of the substituent at this position can significantly affect the compound's biological activity. nih.govmdpi.compreprints.org For instance, replacing the phenyl ring with other aryl or heteroaryl groups can lead to changes in potency and selectivity. nih.govmdpi.compreprints.org The size and lipophilicity of the substituent at the 4-position have been shown to be important factors, with larger or more lipophilic groups sometimes leading to enhanced activity. nih.gov
| Substituent at 4-Position | Observed Effect on Activity | Reference |
| Phenyl | Baseline activity | drugbank.com |
| Substituted Phenyl | Can increase or decrease activity depending on the substituent | nih.govpreprints.org |
| Pyridyl | Often required for potent activity in certain series | nih.gov |
| Furan/Thiophene | Can provide incremental enhancements in potency | nih.gov |
Conformational Preferences and Their Relation to Biological Activity
Molecular modeling and conformational analysis studies are often employed to understand the preferred conformations and how they relate to the observed biological activity. These studies can reveal the importance of specific dihedral angles and the spatial relationships between key pharmacophoric features for optimal interaction with a receptor or enzyme. For some analogues, a more rigid or planar conformation is preferred for high activity, while for others, a degree of flexibility is beneficial. acs.org
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For this compound analogues, QSAR studies can provide valuable predictive models for designing new compounds with improved efficacy. researchgate.net
These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the observed biological activity of a training set of compounds, a QSAR equation can be derived. pensoft.net
Computational and in Silico Approaches in the Research of 3 2 Amino 1,3 Thiazol 4 Yl Phenol
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Analysis of Binding Modes with Target Enzymes
No specific studies detailing the molecular docking of 3-(2-Amino-1,3-thiazol-4-yl)phenol with the target enzymes Cyclooxygenase (COX), Tyrosinase, UDP-glucose:(heptosyl) LPS alpha1,3-glucosyltransferase (WaaG), Urease, Cholinesterases, or Glutaminase (B10826351) were identified. While research exists on other thiazole (B1198619) derivatives as inhibitors for COX, tyrosinase, urease, and cholinesterases, this work does not specifically name or include the this compound isomer researchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net. For instance, a study on a related compound, 4-((2-aminothiazol-4-yl) amino) phenol (B47542), investigated its interaction with the COX-2 enzyme, but similar data for the 3-phenol isomer is not available researchgate.net.
Prediction of Binding Affinities and Free Energy Calculations
Consistent with the absence of docking studies, no publications were found that report the predicted binding affinities or binding free energy calculations for the interaction of this compound with the aforementioned enzyme targets.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. No research articles describing MD simulations to assess the conformational stability of this compound within the active site of any of the specified protein targets could be located.
Homology Modeling and De Novo Structure Prediction of Target Proteins
Homology modeling is a method used to construct an atomic-resolution model of a "target" protein from its amino acid sequence. There is no evidence in the current literature of homology modeling being specifically employed to build models of COX, Tyrosinase, WaaG, Urease, Cholinesterases, or Glutaminase for the express purpose of studying interactions with this compound.
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. No virtual screening studies were found that either used this compound as a query molecule or identified it as a potential hit for any biological target.
In Silico Studies for Structure-Activity Relationship Rationalization
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. No in silico SAR studies have been published that specifically rationalize the activity of this compound or compare it to its structural analogs to explain its biological activity, or lack thereof.
Applications and Future Research Directions
3-(2-Amino-1,3-thiazol-4-yl)phenol as a Pivotal Lead Compound in Drug Discovery and Development
The hybridization of the 2-aminothiazole (B372263) core with a terminal phenoxy group, as seen in this compound, represents a promising strategy for identifying novel lead compounds, particularly in the realm of oncology. lp.edu.ua A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The structure of this compound serves as a foundational framework for such modifications.
Research into its structural isomer, 4-(2-amino-1,3-thiazol-4-yl)phenol, has demonstrated that this scaffold can act as a potent fragment for binding to enzymes like leukotriene A4 hydrolase, which is involved in inflammatory processes. rcsb.org This fragment-based approach is a key strategy in modern drug discovery, where small, simple molecules (fragments) that bind to a biological target are identified and then grown or combined to produce a lead with higher affinity and selectivity. The unique properties of the 4-(2-amino-1,3-thiazol-4-yl)phenol structure make it a promising lead for designing and synthesizing new drugs for a variety of diseases. ontosight.ai These findings underscore the potential of the (2-amino-1,3-thiazol-4-yl)phenol scaffold as a versatile starting point for developing targeted therapies.
Rational Design and Synthesis of Advanced Therapeutic Candidates Based on the 2-Amino-1,3-thiazole Scaffold
The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, lending itself to rational drug design. mdpi.com This process involves strategically modifying the core structure to enhance its therapeutic properties and target specificity. Scientists have developed numerous derivatives to combat a range of diseases, from cancer to infections. mdpi.comnih.gov
Key strategies in the rational design of 2-aminothiazole derivatives include:
Structural Modification: Introducing different substituents at various positions on the thiazole (B1198619) ring to optimize binding to biological targets. For example, acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been synthesized as highly active inhibitors of Hec1/Nek2, proteins involved in cell division, making them promising anticancer agents. nih.gov
Pharmacophore-Based Design: Identifying the essential structural features (pharmacophore) required for biological activity. For antifungal agents, this includes a hydrophobic phenyl ring, a hydrogen bond acceptor, and a hydrogen bond donor motif. nih.gov
Shape Alignment: Comparing the shape of a designed molecule with known active drugs to predict its potential efficacy. This approach was used to design 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) inhibitors for erectile dysfunction by aligning them with existing drugs like sildenafil (B151). rsc.org
The table below summarizes various design strategies and the resulting therapeutic candidates.
| Design Strategy | Structural Modification Example | Therapeutic Target | Potential Application | Reference |
| Target-Specific Inhibition | Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 Kinases | Cancer | nih.gov |
| Target-Specific Inhibition | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Karyopherin-β1 (KPNB1) | Cancer | nih.gov |
| Target-Specific Inhibition | Azomethine linkage on C4 of 2-arylaminothiazoles | Aurora Kinases | Cancer | mdpi.com |
| Shape Alignment | Aminothiazole derivatives based on sildenafil shape | PDE5, COX-1/COX-2 | Erectile Dysfunction, Inflammation | rsc.org |
| Pharmacophore Modeling | 4-substituted thiazoles with hydrophobic and H-bonding features | Lanosterol (B1674476) C14α-demethylase | Fungal Infections | nih.gov |
These examples highlight the versatility of the 2-aminothiazole scaffold in generating a diverse library of compounds with tailored therapeutic actions.
Development and Application of Novel In Vitro and Preclinical Models for Efficacy Profiling
To assess the therapeutic potential of newly synthesized this compound derivatives, researchers employ a range of sophisticated in vitro and preclinical models. These models are crucial for determining a compound's efficacy and mechanism of action before it can be considered for further development.
In Vitro Models: These laboratory-based assays use cells or isolated biological components to provide initial efficacy data.
Cell-Based Assays: A primary method involves testing compounds against various human cancer cell lines to measure their antiproliferative activity. Commonly used lines include those for lung cancer (A549, H1299), breast cancer (MCF-7), glioma (SHG-44), and liver cancer (HepG2). researchgate.netnih.gov The National Cancer Institute's 60-cell line panel (NCI-60) is often used for broad-spectrum screening. nih.gov
Enzyme Inhibition Assays: These assays measure how effectively a compound inhibits a specific enzyme. Examples include assays for recombinant Nampt enzyme activity, phosphodiesterase type 5 (PDE5), and cyclooxygenase (COX) enzymes. rsc.orgcdnsciencepub.com
Functional Assays: Specific cellular processes can be modeled in vitro. A scratch-wound assay using C2C12 myoblasts, for instance, is used to evaluate the potential of 2-aminothiazole derivatives in promoting wound closure and tissue repair. cdnsciencepub.com
Antioxidant Assays: The antioxidant potential of derivatives is often evaluated using tests such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and superoxide (B77818) dismutase (SOD)-mimic activity tests. nih.gov
Preclinical Models: These studies use living organisms, typically animals, to evaluate a compound's efficacy, absorption, and distribution in a more complex biological system.
Xenograft Models: To test anticancer activity in vivo, human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored. This has been used for derivatives targeting multidrug resistance. bohrium.com
Pharmacokinetic Studies: Rodent models are used to study how a drug is absorbed, distributed in the body, metabolized, and excreted. For compounds targeting brain diseases, such as prion diseases, these studies are critical to ensure the drug can cross the blood-brain barrier and reach effective concentrations in the brain. acs.org
Exploration of New Biological Targets and Polypharmacology
The 2-aminothiazole scaffold, the core of this compound, is recognized for its ability to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.comfabad.org.tr This promiscuity is a key attribute for drug discovery, allowing for the exploration of new therapeutic applications and the development of polypharmacological agents—drugs that act on multiple targets simultaneously.
Researchers have identified a diverse array of biological targets for 2-aminothiazole derivatives, as detailed in the table below.
| Biological Target | Therapeutic Area | Description of Target's Role | Reference |
| Kinases (Src/Abl, BRAF, EGFR, Aurora) | Cancer | These enzymes regulate cell growth, proliferation, and survival. Inhibiting them is a major strategy in cancer therapy. | acs.orgnih.gov |
| Tubulin | Cancer | A protein that forms microtubules, essential for cell division. Inhibitors disrupt cancer cell division. | nih.gov |
| HDAC/HAT | Cancer | Enzymes that modify histones to regulate gene expression. Inhibitors can reactivate tumor suppressor genes. | nih.gov |
| PI3Ks | Cancer | A family of enzymes involved in cell growth, proliferation, and survival pathways. | nih.gov |
| Prion Protein (PrPSc) | Prion Diseases | The misfolded form of the prion protein responsible for diseases like Creutzfeldt-Jakob disease. | acs.orgcureffi.org |
| PDE5 / COX Enzymes | Erectile Dysfunction / Inflammation | PDE5 is involved in regulating blood flow, while COX enzymes are central to the inflammatory process. | rsc.org |
| Nampt Enzyme | Metabolic Diseases, Aging | A key enzyme in the NAD salvage pathway, crucial for cellular energy and metabolism. | cdnsciencepub.com |
| P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | A transporter protein that can pump chemotherapy drugs out of cancer cells, causing resistance. | bohrium.com |
The ability of some derivatives to hit multiple targets (polypharmacology) is a particularly exciting area of research. For example, single compounds have been developed that can inhibit both VEGFR and PI3K, two important cancer targets, or simultaneously act as PDE5 regulators and COX inhibitors. nih.govrsc.org This multi-targeted approach can lead to more effective therapies, especially for complex diseases like cancer.
Integration of Green Chemistry Principles in Synthetic Methodologies for the Compound
In recent years, the synthesis of 2-aminothiazole derivatives has increasingly incorporated the principles of green chemistry to create more sustainable and environmentally benign processes. bepls.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes.
Several innovative green chemistry approaches have been developed:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often leads to higher yields and product purity compared to conventional heating methods. asianpubs.orgasianpubs.org
Use of Green Catalysts: Biodegradable and renewable catalysts are being employed to drive the synthesis. For instance, nanostarch, derived from starch, has been used as a cheap and efficient catalyst. researchgate.net Another novel approach uses an aqueous extract from waste neem leaves as a natural catalyst, allowing the reaction to proceed at room temperature. tandfonline.com
Green Solvents: Traditional volatile organic solvents are being replaced with more environmentally friendly alternatives. Polyethylene glycol (PEG-400) has been used as a greener solvent medium for the synthesis of 2-aminothiazoles. bepls.com
Solvent-Free and One-Pot Reactions: Some methods eliminate the need for a solvent altogether. Multi-component, one-pot reactions, where multiple steps are carried out in the same reaction vessel without isolating intermediates, simplify the process, save energy, and reduce waste. bepls.comresearchgate.net
These green methodologies not only make the production of this compound and its derivatives more sustainable but also often more efficient and economically viable.
Material Science Applications of Thiazole Derivatives
Beyond their extensive applications in medicine, thiazole derivatives, including scaffolds related to this compound, have found utility in the field of material science. Their unique electronic and chemical properties make them valuable components in the creation of advanced materials. numberanalytics.com
Key applications in material science include:
Conductive Polymers: Thiazole-containing polymers have been investigated for their electrical conductivity. These materials have potential applications in the development of new electronic devices, such as sensors and transistors. numberanalytics.com
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain thiazole compounds make them suitable for use in OLEDs, which are used in modern displays and lighting for their efficiency and vibrant colors. numberanalytics.com
Corrosion Inhibitors: Some thiazole derivatives are effective at preventing the corrosion of metals like mild steel and copper. numberanalytics.comnih.gov They can form a protective layer on the metal surface, making them useful additives in protective coatings and industrial fluids.
Dyes and Pigments: The thiazole ring is a component of various dyes used in the textile industry. kuey.net
The versatility of the thiazole structure allows for fine-tuning its properties, paving the way for the development of new materials with tailored functionalities for a wide range of technological applications.
Q & A
Basic: What are the standard synthetic routes for 3-(2-Amino-1,3-thiazol-4-yl)phenol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
A common approach involves the condensation of a bromoacetyl precursor (e.g., 3-bromophenol derivatives) with thiourea under reflux conditions in ethanol. Key parameters include:
- Reaction Time: Reflux for 1–2 hours to ensure complete cyclization of the thiazole ring .
- Neutralization: Post-reaction neutralization with aqueous ammonia precipitates the product, which is washed with ethanol to remove unreacted reagents .
- Purification: Recrystallization from ethanol or methanol improves purity. Analytical techniques like HPLC or TLC (using silica gel plates and UV visualization) confirm purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and thiazole ring carbons (δ 150–165 ppm). NH₂ groups show broad peaks at δ 5.5–6.0 ppm .
- IR Spectroscopy: Stretching vibrations for C=N (1650 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) confirm the thiazole and amine functionalities .
- HPLC: Reverse-phase C18 columns with methanol/water gradients (70:30) resolve impurities. Retention times are compared against synthesized standards .
Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound derivatives?
Methodological Answer:
- Crystal Growth: Slow evaporation of DMSO/water mixtures yields single crystals suitable for diffraction .
- Data Collection: Use a monoclinic system (e.g., space group P21/c) with parameters a = 12.494 Å, b = 7.350 Å, c = 25.013 Å, β = 98.156° .
- Software Analysis: SHELXL refines hydrogen-bonding networks (e.g., N–H···N and C–H···O interactions) to map dimeric units and packing motifs .
Advanced: In antimicrobial studies, how should researchers design experiments to assess efficacy and potential synergies when initial data shows activity without synergy?
Methodological Answer:
- Checkerboard Assays: Test compound combinations (e.g., with tilmicosin) across concentration gradients (0–8 mM) to calculate fractional inhibitory concentration indices (FICI). No synergy is indicated if FICI > 0.5 .
- Mechanistic Follow-Up: Use transcriptomics or proteomics to identify resistance pathways (e.g., upregulated efflux pumps) when MIC values (e.g., 4 mM) do not translate to synergy .
Advanced: What strategies are employed in SAR studies to modify the thiazole and phenol moieties for enhanced biological activity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., –Cl at the phenol ring) to improve antimicrobial potency. Compare MIC values across analogs .
- Bioisosteric Replacement: Replace the phenol with coumarin (as in ) to assess π-π stacking effects in enzyme binding .
- In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like WaaG (involved in bacterial lipopolysaccharide biosynthesis) .
Advanced: How can researchers address discrepancies between in vitro activity and in vivo efficacy for pharmacological applications?
Methodological Answer:
- Pharmacokinetic Studies: Measure plasma stability (via LC-MS) and metabolic clearance using liver microsomes. Poor bioavailability may explain efficacy gaps .
- Formulation Optimization: Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
- Toxicology Profiling: Conduct acute toxicity assays (OECD guidelines) to rule out off-target effects that limit therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
